BMS-681

Description

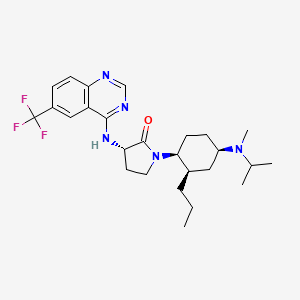

BMS-681 is a synthetic organic compound known as an orthosteric antagonist of chemokine receptor 2 (CCR2) and chemokine receptor 5 (CCR5). It is primarily used in scientific research to study the modulation of inflammatory and neurodegenerative diseases. The compound has shown potential in controlling conditions such as atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer .

Properties

Molecular Formula |

C26H36F3N5O |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

(3S)-1-[(1S,2R,4R)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one |

InChI |

InChI=1S/C26H36F3N5O/c1-5-6-17-13-19(33(4)16(2)3)8-10-23(17)34-12-11-22(25(34)35)32-24-20-14-18(26(27,28)29)7-9-21(20)30-15-31-24/h7,9,14-17,19,22-23H,5-6,8,10-13H2,1-4H3,(H,30,31,32)/t17-,19-,22+,23+/m1/s1 |

InChI Key |

NUJWKQSEJDYCDB-GNRVTEMESA-N |

SMILES |

CC(C)N(C)[C@@H]1C[C@H](CCC)[C@H](N2CC[C@H](NC3=NC=NC4=C3C=C(C(F)(F)F)C=C4)C2=O)CC1 |

Isomeric SMILES |

CCC[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)N(C)C(C)C |

Canonical SMILES |

CCCC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)N(C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-681; BMS681; BMS 681 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-681 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The compound is produced in bulk quantities for research purposes, with careful attention to purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BMS-681 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

Scientific Research Applications

BMS-681 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of CCR2 and CCR5 antagonists.

Biology: Helps in understanding the role of chemokine receptors in cellular processes and disease mechanisms.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors

Mechanism of Action

BMS-681 exerts its effects by binding to the orthosteric pocket of CCR2 and CCR5, inhibiting chemokine binding. This action prevents the migration of monocytes, immature dendritic cells, and T-cell subpopulations towards endogenous CC chemokine ligands. The compound forms a ternary complex with CCR2 and its allosteric antagonist, CCR2-RA-[R], blocking activation-associated conformational changes and the formation of the G-protein-binding interface .

Comparison with Similar Compounds

Similar Compounds

CCR2-RA-[R]: An allosteric antagonist of CCR2 that binds in a novel, highly druggable pocket.

AMG487: A quinazolinone derivative that antagonizes CXC chemokine receptor 3 (CXCR3).

Uniqueness

BMS-681 is unique in its ability to form a ternary complex with CCR2 and its allosteric antagonist, providing a distinct mechanism of action compared to other CCR2 antagonists. This unique binding mode offers potential advantages in therapeutic applications and drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.